

# A Comparative Crystallographic Analysis of Nitro-1H-Indazole Derivatives

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## Compound of Interest

Compound Name: 6-(Benzyloxy)-1H-indazole

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Researchers in drug discovery and materials science frequently utilize the indazole scaffold due to its diverse biological activities and versatile chemical properties. A thorough understanding of the three-dimensional structure of these compounds is paramount for rational drug design and the development of novel materials. While the initial aim was to provide a comparative guide on the X-ray crystallography of **6-(Benzyloxy)-1H-indazole** derivatives, a comprehensive search of publicly available data revealed a scarcity of detailed crystallographic information for this specific subclass.

Therefore, this guide presents a comparative analysis of the well-documented X-ray crystal structures of a closely related and pharmaceutically relevant series: nitro-substituted 1H-indazole derivatives. This comparison provides valuable insights into the structural effects of substituent placement on the indazole core, which can be extrapolated to other derivatives, including the 6-(benzyloxy) subclass.

## Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three isomeric (1H-indazol-1-yl)methanol derivatives: 4-nitro, 5-nitro, and 6-nitro. These compounds provide an excellent basis for comparing the impact of the nitro group's position on the crystal packing and molecular conformation.<sup>[1]</sup>

| Derivative                        | Chemical Formula  | Crystal System | Space Group        | a (Å)     | b (Å)     | c (Å)     | $\alpha$ (°) | $\beta$ (°) | $\gamma$ (°) | Z |
|-----------------------------------|---|----------------|--------------------|-----------|-----------|-----------|--------------|-------------|--------------|---|
| (4-Nitro-1H-indazol-1-yl)methanol | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub> | Monoclinic     | P2 <sub>1</sub> /c | 10.592(2) | 8.026(2)  | 10.057(2) | 90           | 108.03(3)   | 90           | 4 |
| (5-Nitro-1H-indazol-1-yl)methanol | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub> | Monoclinic     | P2 <sub>1</sub> /n | 7.785(2)  | 10.741(2) | 10.278(2) | 90           | 101.53(3)   | 90           | 4 |
| (6-Nitro-1H-indazol-1-yl)methanol | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub> | Monoclinic     | P2 <sub>1</sub> /c | 12.399(3) | 5.688(1)  | 12.019(2) | 90           | 100.91(3)   | 90           | 4 |

Data extracted from the supplementary information of "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions".<sup>[1]</sup>

## Experimental Protocols

The synthesis and crystallization of these nitro-1H-indazole derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following is a

detailed methodology adapted from the literature.<sup>[1]</sup>

## Synthesis of (Nitro-1H-indazol-1-yl)methanol Derivatives

Materials:

- Substituted nitro-1H-indazole (4-nitro, 5-nitro, or 6-nitro)
- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (concentrated)
- Ethanol
- Deionized water

Procedure:

- A suspension of the respective nitro-1H-indazole (1 equivalent) is prepared in a solution of concentrated hydrochloric acid and water.
- An aqueous solution of formaldehyde (1 equivalent) is added dropwise to the suspension at room temperature with constant stirring.
- The reaction mixture is stirred for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).
- The resulting solution is carefully neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

## Crystallization

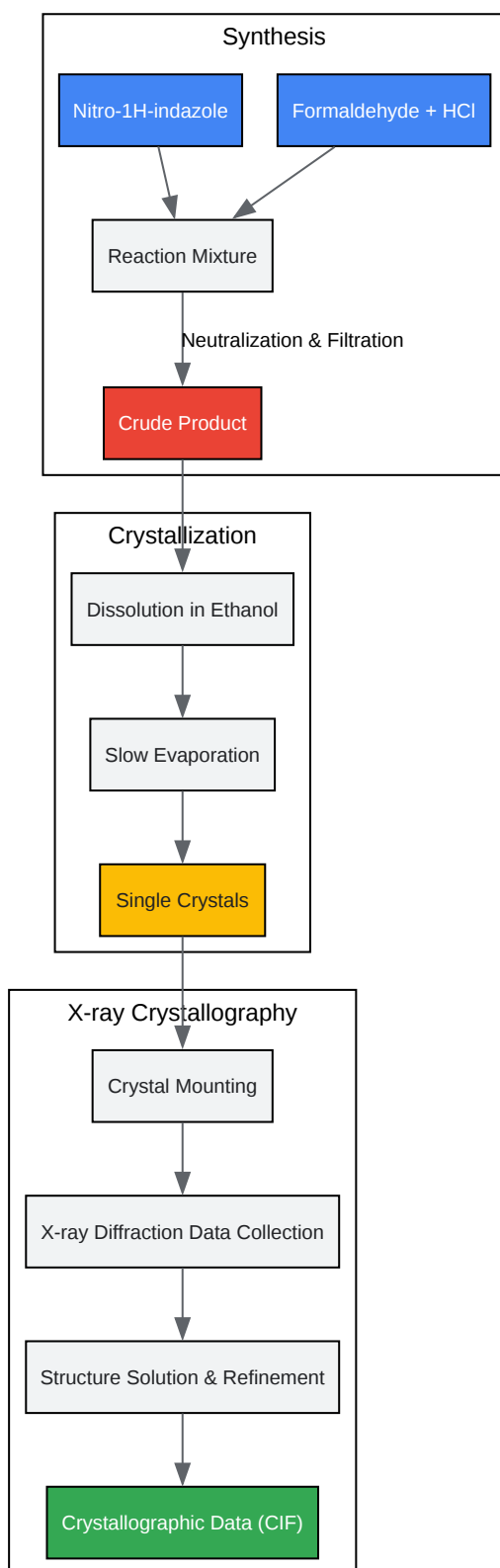
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound.

Procedure:

- The crude (nitro-1H-indazol-1-yl)methanol derivative is dissolved in a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture, with gentle heating.
- The solution is filtered to remove any insoluble impurities.
- The clear filtrate is allowed to stand undisturbed in a loosely covered container at room temperature.
- Slow evaporation of the solvent over several days to weeks yields single crystals of the desired compound.

## Experimental Workflow: From Synthesis to Structure

The following diagram illustrates the general workflow for the synthesis, crystallization, and X-ray crystallographic analysis of the nitro-1H-indazole derivatives.



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### Synthesis to Structure Workflow

This guide provides a foundational comparison of the crystallographic structures of nitro-1H-indazole derivatives. The presented data and protocols offer a valuable resource for researchers working with indazole-based compounds, enabling a deeper understanding of their structure-property relationships. Further detailed analysis of bond lengths, bond angles, and intermolecular interactions can be performed using the crystallographic information files (CIFs) from the cited literature.

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## References

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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